1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. This particular compound is notable for its unique structural features, which include a butyl group, an ethylbenzenesulfonyl group, and a methyl group attached to a dihydroquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Functionalization: The introduction of the butyl, ethylbenzenesulfonyl, and methyl groups can be carried out through various electrophilic aromatic substitution reactions. For example, the butyl group can be introduced via Friedel-Crafts alkylation, while the ethylbenzenesulfonyl group can be added through sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the dihydroquinolinone core to a fully saturated quinoline.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated quinolines.
Scientific Research Applications
1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
- 1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Uniqueness
1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl and ethylbenzenesulfonyl groups enhances its lipophilicity and membrane permeability, making it a valuable compound for drug development and material science applications.
Biological Activity
Structure
The molecular formula for 1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is C19H24N2O2S. The compound features a dihydroquinoline core substituted with a butyl group and a sulfonyl group derived from 4-ethylbenzene.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 336.47 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antiviral Activity
Research indicates that derivatives of dihydroquinoline compounds exhibit antiviral properties. Specifically, studies have shown that certain structural modifications can enhance their efficacy against various viral strains. For instance, compounds similar to this compound have demonstrated activity against influenza viruses and other RNA viruses by inhibiting viral replication processes .
Antimicrobial Properties
In vitro studies have suggested that this compound may possess antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound have yielded promising results. It has been shown to induce apoptosis in various cancer cell lines through pathways involving caspase activation and modulation of Bcl-2 family proteins. The sulfonyl group is believed to play a crucial role in enhancing cytotoxicity against tumor cells .
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of several dihydroquinoline derivatives. Among them, this compound exhibited significant inhibitory effects on viral replication in cell culture models, suggesting its potential as a therapeutic agent against viral infections .
Study 2: Antimicrobial Testing
In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested alongside standard antibiotics. Results indicated that it could effectively inhibit the growth of resistant bacterial strains, highlighting its potential as an alternative treatment option .
Study 3: Cancer Cell Line Studies
Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. This study emphasizes the need for further exploration into its mechanisms and potential clinical applications .
Properties
IUPAC Name |
1-butyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-4-6-13-23-15-21(22(24)19-14-16(3)7-12-20(19)23)27(25,26)18-10-8-17(5-2)9-11-18/h7-12,14-15H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZINEZZTYDTIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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